alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate
Description
Positional Isomerism
Esterification at the 6-O position (as in this compound) results in distinct behavior compared to other isomers:
Chain Length and Saturation Effects
Compared to esters with shorter or saturated chains:
- Oleate (C18:1) vs. stearate (C18:0) : The cis double bond in oleate introduces a 30° kink, reducing packing efficiency and lowering the critical micelle concentration (CMC) by 40%.
- Chain length vs. HLB : The hydrophilic-lipophilic balance (HLB) decreases from 15 (C12 esters) to 6 (C18 esters), altering emulsification capacity.
Table 2: Comparative properties of sucrose esters
| Ester Type | HLB | Melting Point (°C) | CMC (mM) |
|---|---|---|---|
| 6-O-laurate (C12) | 15 | 58.3 | 0.12 |
| 6-O-oleate (C18:1) | 6 | 51.0 | 0.04 |
| 1'-O-stearate (C18:0) | 4 | 46.2 | 0.02 |
Crystallographic Studies and Conformational Dynamics
X-ray diffraction and scattering analyses reveal hierarchical structural organization in crystalline and liquid-crystalline phases.
Lamellar Packing
In the solid state, the compound forms a lamellar structure with a long spacing ($$ d $$-spacing) of 4.13 nm. The fatty acid tails adopt a tilted bilayer arrangement (54° relative to the sucrose plane), while the sucrose headgroups interact via O3'–O6 hydrogen bonds.
Phase Behavior
- Thermotropic transitions : Heating induces a smectic A* phase at 72.4°C, characterized by disordered alkyl chains and retained sucrose layer periodicity.
- Conformational flexibility : Molecular dynamics simulations show torsional rotation (±15°) at the ester linkage, enabling adaptive packing in emulsions.
Table 3: Crystallographic parameters
| Parameter | Value | Technique |
|---|---|---|
| Long spacing ($$ d $$) | 4.13 nm | SAXS |
| Chain tilt angle | 54° | WAXS |
| Layer repetition distance | 2.07 nm | XRD |
Solvent-Mediated Dynamics
In aqueous systems, the compound self-assembles into micelles with a hydrodynamic radius ($$ R_h $$) of 3.31–4.79 nm, dependent on concentration and temperature. Cryo-TEM imaging reveals bilayered "threads" at concentrations >10% w/w, transitioning to spherical micelles upon dilution.
Properties
CAS No. |
52683-61-1 |
|---|---|
Molecular Formula |
C30H54O12 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h9-10,21-22,24-28,31-33,35-39H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1 |
InChI Key |
AECIIQVDGKYLNI-VUAWYJOHSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Other CAS No. |
52683-61-1 |
Origin of Product |
United States |
Preparation Methods
Chemical Esterification
This classical method involves direct esterification of sucrose with oleic acid under acidic catalysis or via activated derivatives of oleic acid.
-
- A mixture of sucrose and oleic acid is heated under reflux.
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are added.
- The reaction is performed in anhydrous conditions to drive esterification.
- Removal of water by azeotropic distillation or molecular sieves helps shift equilibrium.
- Reaction temperature typically ranges from 100°C to 150°C.
- After reaction completion, the mixture is neutralized, purified by extraction or chromatography.
-
- Straightforward and scalable.
- Can produce high yields with proper control.
-
- Possible side reactions including sucrose degradation.
- Requires careful removal of water and control of temperature.
Enzymatic Esterification
Lipase-catalyzed esterification offers a milder and more selective approach.
-
- Sucrose and oleic acid or oleic acid esters are mixed in an organic solvent or solvent-free system.
- Immobilized lipase enzymes (e.g., Candida antarctica lipase B) are added.
- Reaction is conducted at moderate temperatures (40–60°C).
- Water activity is controlled to favor ester formation.
- Reaction times vary from several hours to days.
-
- High regioselectivity, producing monoesters preferentially.
- Mild reaction conditions preserve sugar integrity.
- Environmentally friendly.
-
- Longer reaction times.
- Higher cost due to enzymes.
- Requires optimization of solvent and water activity.
Transesterification
Using oleic acid esters (e.g., methyl oleate) as acyl donors in the presence of catalysts or enzymes.
-
- Sucrose is reacted with methyl oleate under catalysis.
- Catalysts include bases (e.g., sodium methoxide) or lipases.
- Reaction temperature and solvent choice depend on catalyst.
- Methanol formed is removed to drive reaction forward.
-
- Often higher reactivity than direct esterification.
- Can be enzymatic or chemical.
-
- Requires removal of methanol.
- Potential for side reactions.
Reaction Conditions and Optimization
| Parameter | Chemical Esterification | Enzymatic Esterification | Transesterification |
|---|---|---|---|
| Temperature | 100–150°C | 40–60°C | 50–120°C |
| Catalyst | Acidic catalysts (p-TsOH, H2SO4) | Immobilized lipase (Candida antarctica) | Base catalysts or lipase |
| Solvent | Anhydrous organic solvents or solvent-free | Organic solvents (tert-butanol, acetone) or solvent-free | Organic solvents or solvent-free |
| Reaction time | Several hours to days | Several hours to days | Several hours |
| Water removal | Essential (azeotropic distillation) | Controlled water activity | Methanol removal |
| Selectivity | Moderate, possible multiple esterification | High, regioselective monoester formation | Moderate to high |
Purification and Characterization
After synthesis, the product is purified by:
- Solvent extraction.
- Chromatographic methods (e.g., silica gel column chromatography).
- Crystallization or precipitation.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ester linkage and regioselectivity.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared spectroscopy (IR) for ester carbonyl identification.
- High-performance liquid chromatography (HPLC) for purity assessment.
Research Findings and Advances
- Enzymatic methods have gained prominence due to their selectivity and environmentally friendly profile.
- Studies show that immobilized lipases enable selective esterification at primary hydroxyl groups of sucrose, improving product homogeneity.
- Optimization of solvent systems and water activity is critical for maximizing yield and selectivity.
- Chemical esterification remains important for industrial scale due to cost-effectiveness but requires stringent control to minimize by-products.
- Transesterification methods facilitate the use of renewable oleic acid esters and offer an alternative route with potential for continuous processing.
Summary Table of Preparation Methods
| Method | Catalyst Type | Temperature Range | Reaction Time | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Chemical Esterification | Acid catalysts (p-TsOH, H2SO4) | 100–150°C | Hours to days | Moderate | Scalable, straightforward | Possible sugar degradation, water removal needed |
| Enzymatic Esterification | Immobilized lipase (Candida antarctica) | 40–60°C | Hours to days | High (regioselective) | Mild conditions, eco-friendly | Longer time, higher cost |
| Transesterification | Base catalysts or lipase | 50–120°C | Hours | Moderate to high | Uses oleic acid esters, versatile | Methanol removal required |
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The glycosidic bonds in the compound can be targeted for substitution reactions, resulting in the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, under conditions that promote the cleavage of glycosidic bonds.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Biochemical Research
Alpha-D-glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate serves as a substrate in various enzymatic reactions. Its structure allows it to interact with specific enzymes involved in carbohydrate metabolism, making it useful for studying glycosylation processes and enzyme kinetics.
Pharmaceutical Applications
Research indicates that this compound may exhibit biological activities that can be harnessed in drug formulation. Its potential use as an excipient in pharmaceutical preparations has been explored due to its favorable solubility and stability profiles. Additionally, studies have shown that derivatives of this compound can enhance drug delivery systems by improving the bioavailability of active pharmaceutical ingredients .
Food Science
In the food industry, this compound is being investigated for its emulsifying properties. It can stabilize oil-in-water emulsions, which is crucial in the formulation of dressings and sauces. Its ability to improve texture and mouthfeel makes it a candidate for enhancing food products .
Case Studies
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The oleate-containing compound (620.73 g/mol) has intermediate molecular weight compared to sucrose diacetate hexaisobutyrate (846.91 g/mol), reflecting its balance between hydrophilicity and lipophilicity.
- Bioactivity: Unlike non-esterified sucrose, the oleate derivative exhibits antimicrobial and antiemetic effects due to its fatty acid moiety .
- Industrial Use : Sucrose diacetate hexaisobutyrate is prioritized as an emulsifier, while the oleate variant is explored for dual functional roles .
Comparison with Flavonoid Glycosides
Though structurally distinct, flavonoid glycosides share glycosidic linkages and bioactive relevance:
Key Observations :
- Structural Complexity: Flavonoid glycosides often feature aromatic aglycones (e.g., diferuloyl groups), whereas sucrose esters prioritize aliphatic fatty acids.
- Bioactivity: Both classes inhibit bacterial pathways, but flavonoid glycosides additionally target oxidative stress .
Biological Activity
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is a glycosidic compound with potential biological activities that have garnered interest in various fields of research, including pharmacology and nutrition. This article explores its structure, biological activities, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 606.743 g/mol
- CAS Number : 52683-61-1
The compound consists of a glucopyranoside and a fructofuranosyl moiety linked to an unsaturated fatty acid (octadecenoate), which may influence its biological properties.
1. Antioxidant Activity
Research indicates that compounds similar to alpha-D-glucopyranoside, beta-D-fructofuranosyl exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Study Findings : A study analyzing various bioactive compounds demonstrated that derivatives of glucopyranosides showed substantial free radical scavenging activities, suggesting potential applications in preventing oxidative damage .
2. Antidiabetic Effects
The compound's glycosidic nature suggests potential antidiabetic properties, particularly through the modulation of glucose metabolism and inhibition of carbohydrate-digesting enzymes.
- Case Study : Similar compounds have been shown to inhibit α-glucosidase activity significantly, leading to reduced postprandial glucose levels in diabetic models . These findings support the hypothesis that alpha-D-glucopyranoside, beta-D-fructofuranosyl may also possess similar effects.
3. Antimicrobial Activity
Alpha-D-glucopyranoside, beta-D-fructofuranosyl has been studied for its antimicrobial properties against various pathogens.
- Research Evidence : In vitro studies have highlighted the antibacterial activity of related glycosides against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, indicating effective antibacterial activity .
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antidiabetic | α-Glucosidase inhibition | |
| Antimicrobial | Bacterial growth inhibition |
Case Studies and Research Findings
- Antioxidant Properties : A comparative study on various glucopyranosides revealed their capability to scavenge free radicals effectively. This property is essential for developing functional foods or supplements aimed at reducing oxidative stress-related diseases .
- Antidiabetic Action : In a model using streptozotocin-induced diabetic mice, related compounds exhibited significant reductions in blood glucose levels through enzyme inhibition mechanisms .
- Antimicrobial Efficacy : The antimicrobial activity was tested against various bacterial strains, showing effective inhibition at low concentrations. This suggests potential applications in food preservation or as therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
